
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that plays a key role in polyamine biosynthesis, which is essential for cell proliferation and differentiation.
Mécanisme D'action
DFMO inhibits N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity by binding to the enzyme's active site and forming a covalent bond with the pyridoxal 5'-phosphate cofactor. This results in irreversible inactivation of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and decreased polyamine levels. Polyamines are essential for cell proliferation and differentiation, and their depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been shown to increase the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, DFMO also has some limitations for lab experiments. It is a irreversible inhibitor, which can make it difficult to study the effects of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibition on cell proliferation and differentiation. It can also have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on DFMO. One area of interest is the development of more potent and selective N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to DFMO treatment. DFMO has also been studied for its potential applications in other diseases, such as parasitic infections and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of DFMO in these diseases.
Méthodes De Synthèse
DFMO can be synthesized by reacting 2,6-diethylphenol with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography to obtain pure DFMO. The chemical structure of DFMO is shown in Figure 1.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is overexpressed in many types of cancer, and its activity has been shown to be essential for tumor growth and metastasis. DFMO has been shown to inhibit N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity, leading to decreased polyamine levels and inhibition of tumor growth. DFMO has been tested in clinical trials for the treatment of various types of cancer, including neuroblastoma, colon cancer, and breast cancer.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQJHIADAAHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

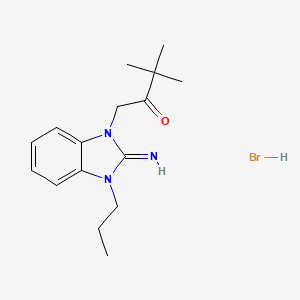
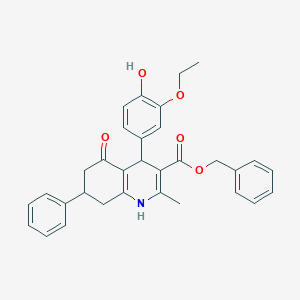
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
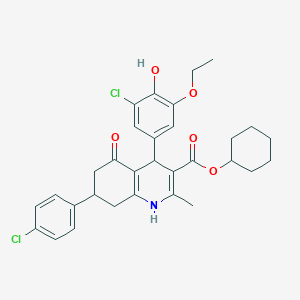
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
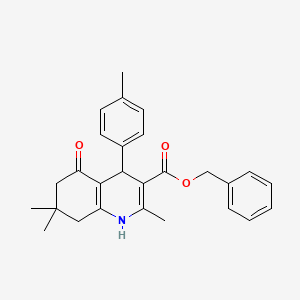
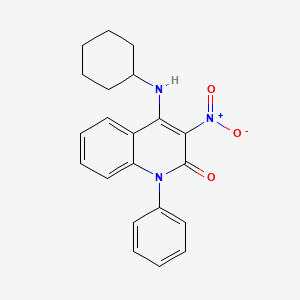
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)
![3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4896015.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896023.png)